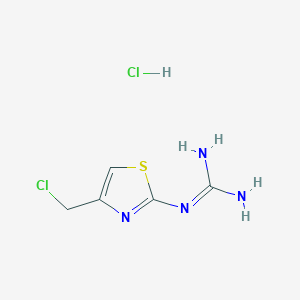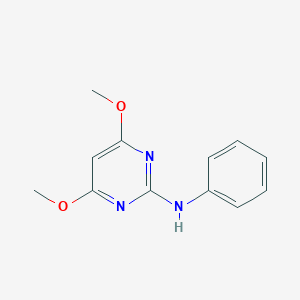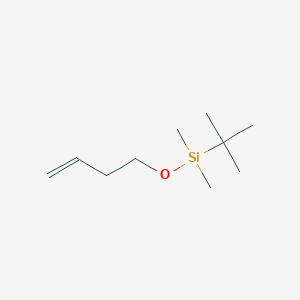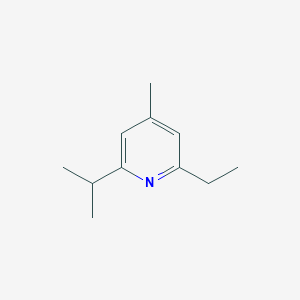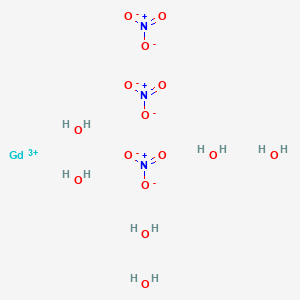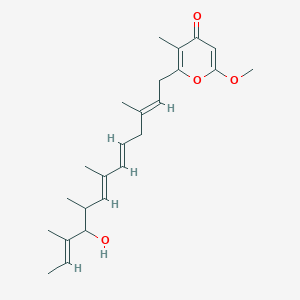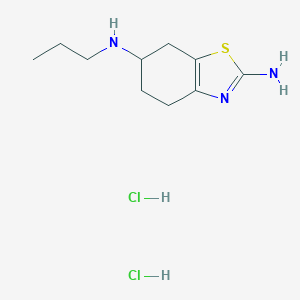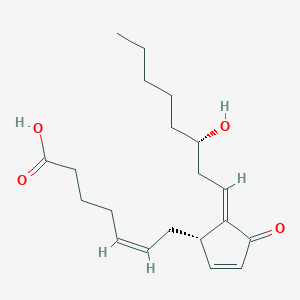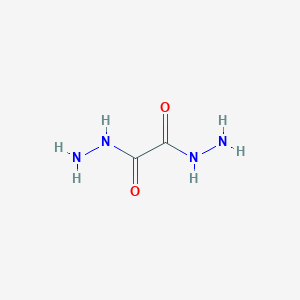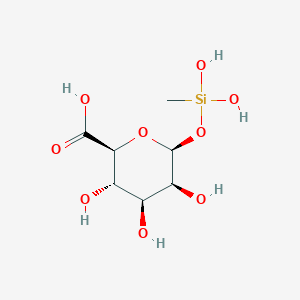
1-O-(Dihydroxymethylsilyl)-beta-D-mannopyranuronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-(Dihydroxymethylsilyl)-beta-D-mannopyranuronic acid, commonly known as DHMSP, is a chemical compound with potential applications in various scientific fields. DHMSP is a derivative of mannuronic acid, a polysaccharide found in brown algae. DHMSP has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in various research studies.
Mecanismo De Acción
DHMSP has been shown to interact with different proteins and enzymes in the body, such as hyaluronidase, heparinase, and chondroitinase. DHMSP can inhibit the activity of these enzymes, which are involved in the degradation of glycosaminoglycans and other polysaccharides. DHMSP can also interact with different receptors in the body, such as toll-like receptor 4 (TLR4), which is involved in the immune response and inflammation.
Efectos Bioquímicos Y Fisiológicos
DHMSP has been shown to have different biochemical and physiological effects in various research studies. DHMSP can inhibit the activity of hyaluronidase, heparinase, and chondroitinase, which can prevent the degradation of glycosaminoglycans and other polysaccharides. DHMSP can also activate the immune response and modulate inflammation by interacting with TLR4. DHMSP has been shown to have antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DHMSP has several advantages for lab experiments, such as its stability, solubility, and bioactivity. DHMSP can be easily synthesized using different methods and protecting groups, which can improve its stability and solubility. DHMSP can also be easily modified to improve its bioactivity and specificity. However, DHMSP has some limitations for lab experiments, such as its potential toxicity and side effects. DHMSP should be used with caution and under proper safety guidelines.
Direcciones Futuras
DHMSP has several potential future directions for research and development. DHMSP can be used as a building block for the synthesis of novel polysaccharides and glycosaminoglycans with improved properties and bioactivity. DHMSP can also be used as a drug candidate for the treatment of different diseases, such as cancer, inflammation, and neurodegenerative disorders. DHMSP can also be used as a biomaterial for tissue engineering and regenerative medicine applications. Further research is needed to explore the full potential of DHMSP and its applications in different scientific fields.
Conclusion:
In conclusion, DHMSP is a chemical compound with potential applications in various scientific fields. DHMSP can be synthesized using different methods and protecting groups, and its mechanism of action and biochemical and physiological effects have been studied in various research studies. DHMSP has several advantages for lab experiments, such as its stability, solubility, and bioactivity, but it also has some limitations, such as its potential toxicity and side effects. DHMSP has several potential future directions for research and development, and further studies are needed to explore its full potential and applications.
Métodos De Síntesis
DHMSP can be synthesized using different methods. One of the most common methods is the reaction of mannuronic acid with trimethylsilyl-diazomethane, followed by hydrolysis of the resulting compound. Another method involves the reaction of mannuronic acid with trimethylsilyl chloride, followed by hydrolysis. DHMSP can also be synthesized using different protecting groups, such as tert-butyldimethylsilyl, to improve its stability and solubility.
Aplicaciones Científicas De Investigación
DHMSP has potential applications in various scientific fields, including biotechnology, pharmaceuticals, and materials science. DHMSP can be used as a precursor for the synthesis of novel polysaccharides with improved properties, such as increased solubility, stability, and bioactivity. DHMSP can also be used as a building block for the synthesis of glycosaminoglycans, which are important components of the extracellular matrix and play a crucial role in cell signaling and tissue repair.
Propiedades
Número CAS |
102397-69-3 |
|---|---|
Nombre del producto |
1-O-(Dihydroxymethylsilyl)-beta-D-mannopyranuronic acid |
Fórmula molecular |
C7H14O9Si |
Peso molecular |
270.27 g/mol |
Nombre IUPAC |
(2S,3S,4S,5S,6S)-6-[dihydroxy(methyl)silyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C7H14O9Si/c1-17(13,14)16-7-4(10)2(8)3(9)5(15-7)6(11)12/h2-5,7-10,13-14H,1H3,(H,11,12)/t2-,3-,4-,5-,7-/m0/s1 |
Clave InChI |
WMGVTFWUDZXSKP-QBCMYANTSA-N |
SMILES isomérico |
C[Si](O)(O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
SMILES |
C[Si](O)(O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
SMILES canónico |
C[Si](O)(O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Otros números CAS |
102397-69-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



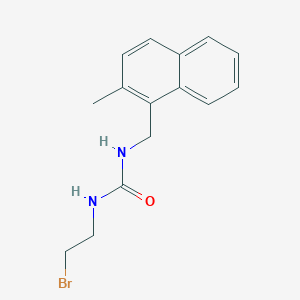

![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)
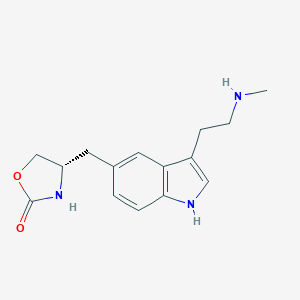
![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)
